(2-Methylbut-3-yn-1-yl)cyclobutane

Lipophilicity LogP Drug-likeness

(2-Methylbut-3-yn-1-yl)cyclobutane (CAS 2913245-20-0) is a C9H14 alicyclic terminal alkyne in which a 2-methylbut-3-yn-1-yl substituent is attached to a cyclobutane ring. The molecule belongs to the alkynylcyclobutane subclass and carries a stereogenic centre at the branched carbon of the alkynyl chain (undefined atom stereocenter count =.

Molecular Formula C9H14
Molecular Weight 122.21 g/mol
Cat. No. B13460804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylbut-3-yn-1-yl)cyclobutane
Molecular FormulaC9H14
Molecular Weight122.21 g/mol
Structural Identifiers
SMILESCC(CC1CCC1)C#C
InChIInChI=1S/C9H14/c1-3-8(2)7-9-5-4-6-9/h1,8-9H,4-7H2,2H3
InChIKeyGHALBDKPXWKHJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methylbut-3-yn-1-yl)cyclobutane – CAS 2913245-20-0 – Compound Class and Baseline Procurement Characteristics


(2-Methylbut-3-yn-1-yl)cyclobutane (CAS 2913245-20-0) is a C9H14 alicyclic terminal alkyne in which a 2-methylbut-3-yn-1-yl substituent is attached to a cyclobutane ring [1]. The molecule belongs to the alkynylcyclobutane subclass and carries a stereogenic centre at the branched carbon of the alkynyl chain (undefined atom stereocenter count = 1) [2]. Its computed XLogP3-AA of 3.3 places it in a moderately lipophilic range compared with closely related in-class analogs [1]. The cyclobutane core confers significant ring-strain energy (~110 kJ/mol), which governs much of its distinctive reactivity profile [3].

Why Generic Substitution Fails for (2-Methylbut-3-yn-1-yl)cyclobutane – Ring-Strain, Regiochemistry and Lipophilicity as Selection Gatekeepers


Alkynylcycloalkanes are not functionally interchangeable building blocks. The cyclobutane ring in (2-methylbut-3-yn-1-yl)cyclobutane imposes a ring-strain energy of ~110 kJ/mol that is absent in cyclohexane analogs and fundamentally alters both thermodynamic stability and reaction trajectories [1]. The methyl branch on the propargylic chain increases lipophilicity by approximately 0.3 logP units relative to the des-methyl analog (but-3-yn-1-yl)cyclobutane [2][3], affecting solubility, chromatographic behaviour, and biological partitioning. Furthermore, the cyclobutane core enables completely endo-selective gold-catalysed cyclizations to produce fused dihydropyridones – a selectivity pattern that is reversed compared with closely related alcohol and acid substrates [4]. These interconnected structural features mean that substituting a cyclohexane, cyclopropane, or unbranched alkynyl analog will yield a different reaction outcome, pharmacokinetic profile, or safety classification. The quantitative evidence below makes these differentiation points explicit.

(2-Methylbut-3-yn-1-yl)cyclobutane – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Tiering: XLogP3-AA Comparison of (2-Methylbut-3-yn-1-yl)cyclobutane vs. Des-Methyl and Cyclohexane Analogs

Computed XLogP3-AA values from PubChem establish a clear lipophilicity gradient across three structurally related alkynylcycloalkanes. (2-Methylbut-3-yn-1-yl)cyclobutane (XLogP3-AA = 3.3) [1] is approximately 0.3 logP units more lipophilic than its des-methyl analog (but-3-yn-1-yl)cyclobutane (XLogP3-AA = 3.0) [2], and approximately 1.1 logP units less lipophilic than the corresponding cyclohexane derivative (XLogP3-AA = 4.4) . This ranking (cyclohexane > cyclobutane-methyl > cyclobutane-des-methyl) demonstrates that both the ring size and the methyl branch independently modulate lipophilicity.

Lipophilicity LogP Drug-likeness ADME profiling

Flammability Hazard Classification: H226 (Target) vs. H225 (Des-Methyl Analog) Distinction for Shipping and Storage Compliance

The ECHA C&L Inventory hazard classifications distinguish the target compound from its closest structural analog by one full flammability category. (2-Methylbut-3-yn-1-yl)cyclobutane carries H226 (Flammable liquid and vapor, Category 3) [1], whereas (but-3-yn-1-yl)cyclobutane is classified as H225 (Highly Flammable liquid and vapor, Category 2) [2]. This one-category downward shift in hazard severity means the target compound may qualify for less stringent storage, ventilation, and transport requirements under OSHA and CLP regulations.

GHS classification Flammable liquid Safety compliance Shipping regulations

Ring-Strain-Driven Reactivity: Cyclobutane Core (~110 kJ/mol) Enables Unique Endo-Selective Cyclizations vs. Strain-Free Cyclohexane Analogs

The cyclobutane ring of the target compound possesses a ring-strain energy of approximately 110 kJ/mol (26.4 kcal/mol) [1], which fundamentally alters reaction outcomes in metal-catalysed cyclizations. Alkynylcyclobutanes bearing an appended amide undergo completely endo-selective gold-catalysed cyclization to afford cyclobutane-fused dihydropyridones – a selectivity pattern that is reversed from that previously observed for the cyclization of related alcohols and acids [2]. By contrast, the cyclohexane analog (ring strain ≈ 0 kJ/mol) lacks this thermodynamic driving force and cannot access the same cyclization manifold. This endo-selectivity is supported by DFT calculations and is not achievable with strain-free cycloalkane substrates [2].

Ring strain Gold catalysis Endo-selectivity Cyclobutane-fused heterocycles

Propargylic Etherification: Cyclobutyl-Substituted Alcohols Yield 40–55% Without Rearrangement vs. Cyclopropyl Analogs That Undergo Ene-Yne Rearrangement

Under ferrocenium-catalysed propargylic etherification conditions, cyclobutyl-substituted propargylic alcohols afford the corresponding propargyl ether products in 40–55% isolated yields, with no rearrangement of the cyclobutyl unit observed [1]. In stark contrast, cyclopropyl-substituted propargylic alcohols under identical catalyst systems give rearranged, conjugated ene-yne products as single isomers in 35–73% isolated yields, with the cyclopropyl ring opening to form the rearranged framework [1]. This divergent behaviour demonstrates that the cyclobutyl group is uniquely resistant to ring-opening under carbocation-mediated reaction conditions, enabling predictable nucleophilic substitution without skeletal reorganization.

Ferrocenium catalysis Propargylic substitution Ring-strain stability Etherification

Molecular Weight and Heavy Atom Count: Differentiation from the Des-Methyl Analog for Physicochemical Property Tuning

The target compound (C9H14, MW = 122.21 g/mol, 9 heavy atoms) [1] incorporates an additional methyl group relative to (but-3-yn-1-yl)cyclobutane (C8H12, MW = 108.18 g/mol, 8 heavy atoms) [2]. This single-carbon homologation increases molecular weight by 14.03 g/mol (+13.0%) and introduces a stereogenic centre (undefined atom stereocenter count: 1 for target vs. 0 for des-methyl analog) [1][2]. The structural complexity parameter (Cactvs Complexity Index) increases from 100 to 122, reflecting the branched connectivity [1][2].

Molecular weight Heavy atom count Physicochemical properties Fragment-based design

Additional Hazard Profile Differentiation: Aquatic Toxicity (H412) Absent in Target Compound vs. Des-Methyl Analog

The des-methyl analog (but-3-yn-1-yl)cyclobutane carries the additional GHS hazard statement H412 – 'Harmful to aquatic life with long lasting effects' (Aquatic Chronic 3, 100% notification agreement) [1]. This hazard classification is absent from the (2-methylbut-3-yn-1-yl)cyclobutane ECHA notification [2]. For laboratories and pilot plants subject to environmental discharge permits or seeking to minimize ecotoxicological risk in aqueous waste streams, this absence represents a tangible operational advantage.

Environmental hazard Aquatic toxicity Waste disposal Green chemistry

Evidence-Backed Application Scenarios for (2-Methylbut-3-yn-1-yl)cyclobutane


Synthesis of Cyclobutane-Fused Dihydropyridone Libraries via Endo-Selective Gold Catalysis

Medicinal chemistry groups building cyclobutane-fused heterocyclic libraries can exploit the completely endo-selective gold-catalysed cyclization of alkynylcyclobutanecarboxamides, a reactivity mode that is reversed relative to alcohols and acids and is uniquely enabled by the cyclobutane ring strain [1]. The target compound's terminal alkyne and cyclobutane core make it a suitable precursor for amide-appended alkynylcyclobutane substrates, providing access to fused dihydropyridones that are inaccessible from cyclohexane or acyclic analogs.

Ferrocenium-Catalysed Propargylic Etherification with Retention of the Cyclobutane Ring

When the synthetic route requires propargylic substitution without skeletal rearrangement, the cyclobutyl framework is mandatory: ferrocenium-catalysed etherification of cyclobutyl-substituted propargylic alcohols delivers propargyl ethers in 40–55% yield with no ring-opening, whereas the cyclopropyl analog undergoes complete ene-yne rearrangement [2]. The target compound's 2-methylbut-3-yn-1-yl side chain mimics the propargylic alcohol pattern needed for this transformation.

ADME Property Optimization in Lead Series Where Moderate Lipophilicity and a Stereogenic Centre Are Required

With an XLogP3-AA of 3.3, the target compound occupies a lipophilicity window between the des-methyl cyclobutane analog (XLogP3-AA = 3.0) and the cyclohexane analog (XLogP3-AA = 4.4) [3][4]. This intermediate lipophilicity, combined with the presence of a stereogenic centre (undefined atom stereocenter count = 1) [3], makes it a strategic choice for lead series requiring moderate logP and the potential for chiral resolution – a combination not offered by the achiral des-methyl analog.

Process Chemistry Scale-Up Where Reduced Flammability and Absence of Aquatic Chronic Hazard Simplify Operations

The H226 (Category 3 flammable liquid) classification and absence of H412 (aquatic chronic toxicity) distinguish the target compound from the des-methyl analog, which carries H225 (Category 2 highly flammable) and H412 [5][6]. For kilogram-scale campaigns in pilot plants with flammable-liquid storage limits or aqueous waste discharge constraints, this differential hazard profile can reduce engineering control costs, simplify permitting, and lower environmental compliance overhead.

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